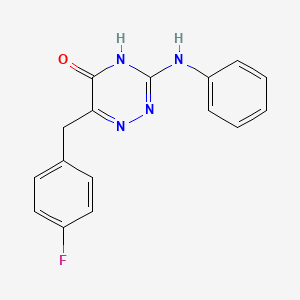
6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound characterized by its unique triazine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-fluorobenzylamine with phenyl isocyanate to form an intermediate, which is then cyclized to produce the triazine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 6-chloro-9-(4-fluorobenzyl)-9H-purine
- 4-fluorobenzylamine
Uniqueness
Compared to similar compounds, 6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one is unique due to its specific triazine ring structure and the presence of both fluorobenzyl and phenylamino groups
生物活性
6-(4-Fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one, with the CAS number 899985-68-3, is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anti-cancer properties, anti-inflammatory effects, and other pharmacological applications.
Chemical Structure and Properties
The compound features a triazine ring substituted with a fluorobenzyl group and a phenylamino group. Its molecular formula is C15H13F1N5O. The presence of the fluorine atom is particularly noteworthy as it can enhance the lipophilicity and biological activity of the compound.
Anticancer Activity
Several studies have investigated the anticancer properties of triazine derivatives, including this compound.
- Mechanism of Action : It has been suggested that compounds in this class may exhibit antiproliferative effects through mechanisms that do not involve inhibition of dihydrofolate reductase (DHFR), which is common in many anticancer agents. Instead, they may act through alternative pathways such as apoptosis induction or cell cycle arrest .
- Cell Line Studies : In vitro studies have shown that related triazine compounds exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung cancer cells. For instance, one study reported IC50 values ranging from 3.6 µM to 11.0 µM for certain fluorinated derivatives against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| This compound | HCT-116 | TBD |
| Other related compounds | HeLa | 3.6 - 11.0 |
Anti-inflammatory Effects
Research has also indicated potential anti-inflammatory properties associated with triazine derivatives. In particular:
- Mechanisms : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation processes .
Other Pharmacological Activities
Beyond anticancer and anti-inflammatory effects, there are indications that this compound may possess:
- Antibacterial Properties : Some studies suggest that triazine derivatives can exhibit antibacterial activity against various pathogens .
Study on Antiproliferative Activity
In a comprehensive study published in the Journal of Fluorine Chemistry, researchers synthesized several fluorinated triazine derivatives and evaluated their antiproliferative activity against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and provided insights into structure-activity relationships (SAR) .
特性
IUPAC Name |
3-anilino-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c17-12-8-6-11(7-9-12)10-14-15(22)19-16(21-20-14)18-13-4-2-1-3-5-13/h1-9H,10H2,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAYQTRNUCAIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














